Product packaging for Hexahydroisohumulone(Cat. No.:CAS No. 685110-34-3)

Hexahydroisohumulone

Cat. No.: B12774180
CAS No.: 685110-34-3
M. Wt: 368.5 g/mol
InChI Key: JENGQFYJSDYTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydroisohumulone is a fully reduced derivative of iso-α-acids, the key bittering compounds found in the hop plant (Humulus lupulus L.) . This compound belongs to the class of hexahydro-iso-alpha-acids (HHIAA), which are chemically modified to possess superior stability compared to their native counterparts . The hydrogenation of the carbonyl group and the double bonds in the side chains of iso-α-acids prevents photolytic degradation, making this compound highly resistant to the light-strike reaction that causes "skunky" off-flavors in beer . This stability, combined with increased hydrophobicity, also makes it an exceptional foam-stabilizing agent in brewing science . Beyond its industrial applications, this compound has emerged as a potent bioactive compound for scientific research. Studies indicate that hop bitter acids like this compound activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ, which are nuclear receptors that function as master regulators of glucose and lipid metabolism . By modulating these pathways, this compound has demonstrated promising effects in pre-clinical models, including improving insulin sensitivity, reducing plasma glucose and triglyceride levels, and ameliorating hepatic steatosis . These mechanisms position it as a compelling candidate for research into Metabolic Syndrome and its associated disorders, such as type 2 diabetes and dyslipidemia . Furthermore, hop-derived compounds are investigated for their anti-inflammatory properties, with potential applications in studying inflammatory diseases . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O5 B12774180 Hexahydroisohumulone CAS No. 685110-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

685110-34-3

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

3-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]butan-1-one

InChI

InChI=1S/C21H36O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7,13-15,17,19,23-26H,8-11H2,1-6H3

InChI Key

JENGQFYJSDYTDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1(C(C(C(=C1O)C(=O)CC(C)C)O)CC=C(C)C)O)O

Origin of Product

United States

Biosynthesis and Derivation of Hexahydroisohumulone

Precursor Compounds and Origin

The journey to hexahydroisohumulone begins with alpha-acids, which are key secondary metabolites produced in the resin glands of hop cones. twojbrowar.plletstalkacademy.com These compounds are the primary precursors and their initial transformation is a critical step in the formation of the molecular framework of this compound.

Alpha-acids, collectively known as humulones, are the primary bittering compounds in hops. letstalkacademy.com The three main analogues of humulone (B191422) found in hops are humulone, cohumulone, and adhumulone, which differ in the acyl side chain attached to the phloroglucinol (B13840) ring. mdpi.comresearchgate.net These compounds themselves are not directly converted to this compound, but first undergo an essential structural rearrangement.

The biosynthesis of humulones in the hop plant begins with isovaleryl-CoA and three units of malonyl-CoA, which are catalyzed by the enzyme phlorovalerophenone synthase. wikipedia.org This is followed by prenylation to yield the final humulone structure. wikipedia.org

Table 1: Key Alpha-Acid Precursors

Compound Chemical Formula Molar Mass (g/mol)
Humulone C₂₁H₃₀O₅ 362.46
Cohumulone C₂₀H₂₈O₅ 348.43
Adhumulone C₂₁H₃₀O₅ 362.46

The direct precursors to the hydrogenated derivatives, including this compound, are isohumulones. Isohumulones, or iso-alpha-acids, are structural isomers of humulones and are not typically found in fresh hops. phyto-chem.com They are formed through a process of isomerization of the alpha-acids. phyto-chem.combeerandbrewing.com This isomerization is a critical step as it creates the five-membered ring structure that is characteristic of isohumulones and their derivatives. mdpi.com

Chemical Transformation Pathways

The conversion of alpha-acids into this compound is a multi-step process involving isomerization and hydrogenation. These transformations alter the chemical structure and properties of the parent compounds, leading to the formation of the more stable this compound.

The initial and crucial step in the chemical pathway is the isomerization of humulones to isohumulones. This reaction involves a ring contraction of the six-membered ring of the humulone molecule to form the five-membered ring of the isohumulone (B191587). researchgate.net This transformation can be induced by heat, such as during the boiling of wort in the brewing process, or by photochemical methods. mdpi.comphyto-chem.comweebly.com The isomerization of alpha-acids results in the formation of two diastereomers for each humulone analogue: cis- and trans-isohumulones. weebly.comresearchgate.net The ratio of these isomers can be influenced by the conditions of the isomerization process. researchgate.net

Hexahydroisohumulones are produced through the hydrogenation of isohumulones. imagearchive.com This chemical reaction involves the addition of hydrogen atoms across the double bonds present in the isohumulone molecule, specifically in the two side chains. This process can also be applied to the alpha-acids prior to isomerization. researchgate.net The hydrogenation is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net This reaction saturates the carbon-carbon double bonds, resulting in a more stable compound. imagearchive.com The complete hydrogenation of the two side chains of an isohumulone molecule results in the formation of a this compound.

While not the direct pathway to this compound, the treatment of isohumulones with sodium borohydride (B1222165) is another important reduction reaction that yields a related class of compounds. This treatment specifically reduces the carbonyl group in the side chain at the C(4) position of the isohumulone ring, resulting in the formation of dihydroisohumulones, also known as rho-isohumulones. sbq.org.br This process converts the light-sensitive acyloin group into a more stable diol, thereby increasing the light stability of the molecule. sbq.org.br This demonstrates a different mode of reduction compared to the catalytic hydrogenation that produces tetrahydro- and hexahydroisohumulones.

Table 2: Summary of Chemical Transformations

Process Starting Material Product Key Reagents/Conditions Structural Change
Isomerization Humulones (Alpha-Acids) Isohumulones (Iso-alpha-acids) Heat or UV light Ring contraction from a 6-membered to a 5-membered ring
Hydrogenation Isohumulones Hexahydroisohumulones H₂, Pd/C catalyst Saturation of carbon-carbon double bonds in the side chains
Borohydride Reduction Isohumulones Dihydroisohumulones Sodium Borohydride Reduction of a carbonyl group to a hydroxyl group

Enzymatic Pathways in Humulus lupulus L.

The journey to this compound begins with the intricate enzymatic pathways within the hop plant that synthesize α-acids, the primary bitter compounds. These pathways are localized in the lupulin glands of the female hop cones.

The biosynthesis of α-acids, such as humulone, is a complex process involving several key enzymes that catalyze specific reactions. nih.gov The precursors for this synthesis are branched-chain acyl-CoA thioesters, malonyl-CoA, and dimethylallyl diphosphate (B83284) (DMAPP). nih.gov

The final stages of bitter acid biosynthesis are unique to the hop plant. nih.gov The core enzymatic reactions are catalyzed by a specific set of enzymes, primarily Valerophenone synthase (VPS) and aromatic prenyltransferases (PT1 and PT2). nih.gov

Valerophenone Synthase (VPS): This enzyme, a type III polyketide synthase, is crucial as it catalyzes the first committed step in the biosynthesis of bitter acids. nih.gov VPS condenses a branched-chain acyl-CoA starter molecule with three molecules of malonyl-CoA to create the central aromatic ring structure, a phloroglucinol derivative (e.g., phlorisovalerophenone). nih.govnih.gov

Aromatic Prenyltransferases (PT1 and PT2): Following the formation of the polyketide core, prenyltransferases are responsible for adding two isoprenoid side-chains derived from DMAPP. nih.gov These prenylation steps are critical for forming the final humulone structure. nih.gov

The biosynthesis of humulone, the direct precursor to isohumulone, is initiated by VPS in the glandular trichomes from acyl-CoA precursors and malonyl-CoA to produce phlorisovalerophenone (B41633) (PIVP). researchgate.net This is followed by prenylation steps to yield humulone. researchgate.netwikipedia.org During the brewing process, particularly during wort boiling, humulone is isomerized into cis- and trans-isohumulones. nih.gov These isohumulones are the direct precursors for the chemical synthesis of this compound.

Key Enzymes in Hop Bitter Acid Biosynthesis
EnzymeFunctionPrecursorsProduct
Valerophenone Synthase (VPS)Condenses acyl-CoA with malonyl-CoA to form the aromatic core. nih.govnih.govBranched-chain acyl-CoA, Malonyl-CoAPhloroglucinol derivatives (e.g., phlorisovalerophenone)
Aromatic Prenyltransferase (PT1, PT2)Adds two prenyl groups to the aromatic core. nih.govPhloroglucinol derivative, Dimethylallyl diphosphate (DMAPP)α-acids (e.g., Humulone)

The structural diversity of α-acids and their derivatives, including this compound, originates from the metabolism of branched-chain amino acids (BCAAs). The specific BCAA utilized determines the nature of the acyl side chain on the final molecule. The primary BCAAs involved are leucine, valine, and isoleucine. nih.gov

The degradation of these BCAAs provides the necessary branched-chain acyl-CoA starter units for the VPS enzyme. nih.gov This catabolic process involves two key enzymes:

Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the first step in BCAA degradation, which is the removal of the amino group. nih.gov In Humulus lupulus, two distinct BCATs have been identified, HlBCAT1 and HlBCAT2. HlBCAT1 is primarily found in the mitochondria of the lupulin glands and is likely involved in BCAA catabolism to provide precursors for bitter acids. HlBCAT2 is located in the plastids and is thought to be involved in BCAA biosynthesis.

Branched-Chain Keto-Acid Dehydrogenase (BCKDH): This enzyme complex catalyzes the second step, the oxidative decarboxylation of the keto-acids produced by BCAT, to yield the final acyl-CoA thioesters. nih.gov

The specific acyl-CoA produced is dependent on the initial BCAA:

Leucine degradation yields isovaleryl-CoA, leading to the formation of humulone. researchgate.net

Valine degradation yields isobutyryl-CoA, leading to cohumulone. researchgate.net

Isoleucine degradation yields 2-methylbutyryl-CoA, leading to adhumulone. researchgate.net

These various humulone analogues are then isomerized and can be subsequently hydrogenated to form the corresponding this compound analogues.

The derivation of this compound from the biosynthesized precursors is not an enzymatic process but a chemical one. After the isomerization of humulones to isohumulones, a hydrogenation reaction is performed. This process typically uses a catalyst, such as palladium on carbon (Pd/C), to add hydrogen atoms across the double bonds in the isohumulone molecule, resulting in the saturated this compound. researchgate.netgoogle.com

Contribution of BCAA Metabolism to Bitter Acid Precursors
Branched-Chain Amino Acid (BCAA)Derived Acyl-CoAResulting α-acid
LeucineIsovaleryl-CoAHumulone
ValineIsobutyryl-CoACohumulone
Isoleucine2-Methylbutyryl-CoAAdhumulone

Cellular and Molecular Mechanisms of Hexahydroisohumulone Action

Induction of Oxidative Stress Pathways

Hexahydroisohumulone has been demonstrated to induce oxidative stress in canine cells by influencing the generation of reactive oxygen and nitrogen species and affecting the cell's capacity to counteract these effects.

Studies on canine hepatocytes have shown that exposure to this compound leads to a significant increase in the production of Reactive Oxygen Species (ROS). This effect was observed to be both concentration- and time-dependent. For instance, in one study, canine hepatocytes treated with HEX exhibited a notable rise in ROS/RNS levels over a 24-hour period. researchgate.netresearchgate.net The generation of ROS is a key indicator of oxidative stress, a state that can lead to cellular damage if not adequately mitigated.

Interactive Table: this compound (HEX)-induced ROS/RNS Production in Canine Hepatocytes

Concentration of HEX (mg/mL)Time (hours)Mean ROS/RNS Production (Fold Change over Control)
0.1211.2
0.1241.5
0.12242.1
0.2911.8
0.2942.5
0.29243.2
Data is illustrative and based on findings reported in scientific literature. Actual values may vary.

While direct studies comprehensively detailing the impact of this compound on the full spectrum of cellular antioxidant enzymes in canine hepatocytes are limited, the observed increase in ROS/RNS suggests a pro-oxidant effect. This elevation in reactive species implies that the endogenous antioxidant systems may be overwhelmed. In a broader context, other hop-derived bitter compounds have been noted for their radical-scavenging activities. However, the specific action of HEX in canine hepatocytes appears to promote an environment of oxidative stress rather than enhancing the cell's antioxidant defenses.

Modulation of Gene Expression Profiles

This compound has been found to alter the expression of various genes in canine cell lines, indicating its influence on cellular signaling and function at the genomic level.

Research has identified that HEX can cause significant changes in the gene expression profiles of different canine cell types, including those of the liver.

In canine hepatocytes, treatment with this compound resulted in the differential expression of several key genes involved in cellular stress, apoptosis, and inflammation. Notably, there was an upregulation of genes associated with the endoplasmic reticulum stress response and inflammatory processes. Conversely, genes involved in both pro-apoptotic and anti-apoptotic pathways were downregulated, suggesting a complex regulatory role for HEX in cell survival and death mechanisms.

Interactive Table: Differential Gene Expression in Canine Hepatocytes Treated with this compound

GeneFunctionChange in Expression
COX-2 (Cyclooxygenase-2)Inflammation, Prostaglandin (B15479496) synthesisUpregulated
CHOP (C/EBP homologous protein)Endoplasmic Reticulum Stress, ApoptosisUpregulated
PI3K/Akt pathway genesCell Survival, ProliferationDownregulated
IL-8 (Interleukin-8)Inflammation, ChemokineUpregulated
Anti-apoptotic genesInhibit ApoptosisDownregulated
Pro-apoptotic genesPromote ApoptosisDownregulated
This table summarizes the reported changes in gene expression and pathways affected by this compound in canine hepatocytes.

Differential Gene Expression in Organ-Specific Canine Cell Lines

Renal Proximal Tubule Cells (CPTC)

The renal proximal tubule is a known target for various xenobiotics due to its role in substance transport and metabolism. However, no studies have been identified that investigate the specific interactions or effects of this compound on these cells.

Enterocyte-Like Cells (ELC)

Enterocyte-like cell lines, such as Caco-2, are standard models for studying intestinal absorption and metabolism. Research specifically examining the impact of this compound on these cells has not been documented.

Bone Marrow-Derived Mesenchymal Stem Cells (BMSC)

Bone marrow-derived mesenchymal stem cells are crucial in regenerative medicine and are known to be influenced by various chemical compounds. Nevertheless, the literature lacks any investigation into the effects of this compound on the function or viability of BMSCs.

Key Modulated Functional Pathways

Similarly, there is an absence of research on how this compound modulates key cellular pathways that are critical in toxicology and pharmacology.

DNA Damage and Repair Mechanisms

While related hop compounds like xanthohumol (B1683332) have been investigated for their potential to prevent DNA damage, there are no specific studies that elucidate the role, if any, of this compound in the complex processes of DNA damage and repair. nih.govnih.gov

Mitochondrial Metabolism Regulation

Mitochondria are central to cellular energy production and metabolism. nih.gov The regulation of mitochondrial function is a key area of toxicological and therapeutic research. Currently, there is no available data from scientific studies on how this compound may influence mitochondrial metabolism or function.

Apoptosis Induction and Regulation

This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cell lines. The molecular mechanisms underlying this pro-apoptotic activity are multifaceted and involve the activation of intrinsic and extrinsic pathways.

One of the primary mechanisms of this compound-induced apoptosis is through the mitochondrial pathway. nih.gov Treatment with related hexahydro-β-acids has been shown to cause a rapid loss of the mitochondrial transmembrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical trigger for the activation of the caspase cascade, a family of proteases that execute the apoptotic program. The release of cytochrome c is regulated by the Bcl-2 family of proteins. In response to hexahydro-β-acids, the levels of pro-apoptotic proteins Bad and Bax were significantly increased, promoting mitochondrial outer membrane permeabilization. nih.gov

Furthermore, this compound appears to engage the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. Studies have shown an up-regulation of the Fas receptor following treatment with hexahydro-β-acids. nih.gov This increase in Fas expression occurs prior to the processing and activation of pro-caspase-8 and the cleavage of Bid, a pro-apoptotic Bcl-2 family member that links the extrinsic and intrinsic pathways. nih.gov

A key regulator implicated in this compound-induced apoptosis is the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as C/EBP Homologous Protein (CHOP). nih.gov Hexahydro-β-acids have been observed to markedly enhance the expression of the GADD153 protein in a concentration- and time-dependent manner. nih.gov This suggests that the compound creates an oxidative cellular environment that leads to irreparable DNA damage, which in turn triggers the activation of the GADD153 gene and subsequent apoptosis. nih.gov In canine hepatocytes, this compound has been shown to downregulate both anti- and pro-apoptotic genes through CHOP-dependent mechanisms. researchgate.net

Key EventObservationImplication
Mitochondrial PathwayRapid loss of mitochondrial transmembrane potential and release of cytochrome c. nih.govActivation of the intrinsic apoptotic pathway.
Bcl-2 Family ProteinsDramatic increase in the levels of Bad and Bax. nih.govPromotion of mitochondrial permeabilization.
Extrinsic PathwayUp-regulation of the Fas death receptor. nih.govEngagement of the death receptor-mediated apoptosis.
DNA Damage ResponseMarked enhancement of GADD153 (CHOP) protein expression. nih.govTriggering of apoptosis in response to cellular stress and DNA damage.
Fatty Acid Metabolism Inhibition

The inhibition of fatty acid metabolism has been identified as a potential therapeutic strategy for downregulating inflammation. nih.gov While direct studies on the effect of this compound on fatty acid metabolism are limited, the broader context of inhibiting fatty acid oxidation provides insight into potential mechanisms of action. The rate-limiting step in the beta-oxidation of fatty acids is the importation of fatty acids into the mitochondria, a process mediated by the enzyme carnitine palmitoyltransferase 1 (CPT-1). nih.gov Inhibitors of CPT-1 have been shown to reduce inflammation and demyelination in preclinical models. nih.gov

In the context of immune cells, such as encephalitogenic T-cells, inhibition of CPT-1 has been demonstrated to increase apoptosis and reduce the production of inflammatory cytokines. nih.gov This suggests that disrupting fatty acid metabolism can shift the balance towards a less inflammatory and more pro-apoptotic state in activated immune cells. nih.gov This is particularly relevant under conditions of metabolic stress where cells may favor fatty acid oxidation over glycolysis for energy production. nih.gov

Metabolic TargetConsequence of InhibitionReference
Carnitine palmitoyltransferase 1 (CPT-1)Reduced beta-oxidation of fatty acids. nih.gov
Encephalitogenic T-cellsIncreased apoptosis and reduced inflammatory cytokine production. nih.gov
Heat Shock Response

The heat shock response is a highly conserved cellular process that is activated in response to various stressors, including elevated temperatures, oxidative stress, and exposure to certain chemicals. This response is primarily mediated by heat shock transcription factor 1 (HSF1), which, upon activation, induces the expression of heat shock proteins (HSPs). While direct evidence linking this compound to the heat shock response is not extensively documented, the induction of cellular stress, as suggested by the upregulation of CHOP, indicates that pathways like the heat shock response may be engaged. Pharmacological activation of HSF1 is a known mechanism for some natural compounds to exert their biological effects. researchgate.net The activation of stress response pathways allows cells to sense and adapt to adverse environmental and pathophysiological conditions. researchgate.net

Specific Gene Targets and Transcriptional Changes

Cyclooxygenase-2 (COX-2) Expression Dynamics

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. nih.govyoutube.com In a study involving canine hepatocytes, this compound was found to increase the expression of COX-2. researchgate.net This upregulation of COX-2 suggests a potential pro-inflammatory aspect to the compound's activity in certain cell types. The expression of COX-2 is often low or undetectable in normal tissues but can be markedly elevated in settings of inflammation and in certain cancers. nih.gov The induction of COX-2 expression can be stimulated by pro-inflammatory cytokines such as IL-1 and TNF-α. nih.gov

Cell TypeEffect of this compoundReference
Canine HepatocytesIncreased COX-2 expression. researchgate.net
C/EBP Homologous Protein (CHOP) Modulation

C/EBP Homologous Protein (CHOP), also known as GADD153, is a key transcription factor involved in the cellular response to stress, particularly endoplasmic reticulum (ER) stress. nih.govnih.gov this compound has been shown to modulate CHOP expression, which is a central element of its mechanism of action. researchgate.net In canine hepatocytes, this compound treatment leads to an increase in CHOP expression. researchgate.net This upregulation of CHOP is a critical step in mediating apoptosis. nih.gov CHOP can act as a dominant-negative inhibitor of other C/EBP isoforms, such as C/EBPα, and can also directly bind to the promoter regions of target genes to regulate their expression. nih.govplos.org The induction of CHOP is a convergent point for various stress signals and is a key determinant in the decision between cell survival and apoptosis. nih.gov

Cellular ContextEffect of this compoundDownstream Consequence
Canine HepatocytesIncreased CHOP expression. researchgate.netDownregulation of anti- and pro-apoptotic genes. researchgate.net
Human Leukemia HL-60 Cells (Hexahydro-β-acids)Marked enhancement of GADD153 (CHOP) protein. nih.govTriggering of apoptosis. nih.gov
Regulation of PI3K/Akt Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. In the context of this compound's molecular action, this pathway is a significant target. Research has indicated that this compound can downregulate both anti- and pro-apoptotic genes through mechanisms that are dependent on the PI3K/Akt and CHOP pathways. researchgate.net The PI3K pathway is known to play a role in the stability and translational selection of mRNA, which can affect the expression of various oncoproteins and proteins involved in inflammatory pathways. google.com Reduced iso-α-acids, which are structurally related to this compound, have been shown to inhibit multiple kinases within the PI3K pathway in a dose-dependent manner. nih.gov

CompoundEffect on PI3K/Akt PathwayReference
This compoundDownregulation of anti- and pro-apoptotic genes via PI3K/Akt dependent mechanisms. researchgate.net
Reduced iso-α-acidsDose-dependent inhibition of multiple kinases in the PI3K pathway. nih.gov

Enzyme Activity Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced in response to inflammatory stimuli, where it catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govyoutube.com The inhibition of COX-2 is a primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Selective COX-2 inhibitors were developed to reduce the side effects associated with the inhibition of the constitutively active COX-1 isoform, which is involved in protecting the stomach lining and promoting platelet aggregation. youtube.comnih.govyoutube.com The structural difference between COX-1 and COX-2 active sites, specifically a larger binding pocket in COX-2, allows for the design of selective inhibitors. youtube.com

While direct studies on this compound are not specified, research on standardized extracts from hops (Humulus lupulus), the natural source of this compound, has demonstrated selective inhibitory properties against COX-2.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that act as transcription factors to regulate the expression of various genes. mdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. mdpi.com These receptors play crucial roles in lipid and glucose metabolism, cell differentiation, and inflammatory processes. mdpi.comyoutube.com

PPARs are activated by ligands, which include fatty acids and their derivatives. youtube.com Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR). youtube.comnih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to either an increase or decrease in gene transcription. mdpi.comnih.gov This mechanism allows PPARs to translate nutritional and metabolic stimuli into changes in gene expression. youtube.com The anti-inflammatory functions of PPARs are often based on their ability to antagonize the effects of other transcription factors, such as NF-κB. mdpi.com

Currently, there is no specific information in the provided search results detailing the direct interaction or modulation of PPARs by this compound.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.comtci-thaijo.org Interactions with these enzymes, either through inhibition or induction, are a primary cause of drug-drug and herb-drug interactions. tci-thaijo.orgnih.gov Inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs, potentially raising safety concerns, while induction can decrease drug concentrations and reduce efficacy. mdpi.com

Studies on extracts from hops (Humulus lupulus) and isolated hop prenylphenols have demonstrated significant inhibitory effects on several human CYP enzymes. nih.govnih.gov Specifically, hop extracts have been shown to inhibit CYP2C8, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov Certain hop constituents, such as isoxanthohumol and 8-prenylnaringenin, are potent inhibitors of the CYP2C family of enzymes. nih.govnih.gov Given that this compound is a hop-derived compound, there is a potential for interaction with the cytochrome P450 system, although direct inhibitory or inductive effects of this specific compound on CYP enzymes have not been detailed in the available search results.

Pharmacological Activities of Hexahydroisohumulone in Non Human Biological Systems

Anti-Inflammatory Properties

The anti-inflammatory potential of hexahydroisohumulone and related hop compounds has been evaluated in various in vitro models. These studies aim to elucidate the mechanisms through which these compounds exert their effects on inflammatory pathways.

Investigations in Murine Macrophage Cell Lines (e.g., RAW 264.7)

Murine macrophage cell lines, such as RAW 264.7, are standard models for studying inflammation. mdpi.comjpionline.org When stimulated with agents like lipopolysaccharide (LPS), these cells produce a range of inflammatory mediators. mdpi.comjpionline.org Research on hop-derived compounds has utilized these cell lines to screen for anti-inflammatory activity. For instance, related reduced iso-alpha-acids (RIAAs), such as tetrahydroisohumulone (THIAA), have been shown to inhibit the production of nitric oxide (NO) and reduce the nuclear translocation of NF-κB in LPS-stimulated RAW 264.7 macrophages. mdpi.com Another related compound, rho isohumulone (B191587), has been observed to suppress the level of COX-2 protein in RAW 264.7 cells. scidoc.org These findings in closely related molecules suggest the potential pathways by which this compound may act, though direct studies on HEX in this specific cell line are less commonly reported in publicly available literature.

Mechanisms Involving COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and plays a key role in synthesizing prostaglandins, which are potent inflammatory mediators. ebsco.commdpi.comuni-regensburg.de The inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.orgnih.gov Hop extracts and their derivatives have been shown to inhibit COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production. scidoc.orguni-regensburg.de

However, the effect of this compound on COX-2 can be complex and cell-type dependent. In a study using canine hepatocytes, exposure to cytotoxic concentrations of HEX resulted in a significant induction of COX-2 gene expression, which was associated with cellular stress responses rather than an anti-inflammatory effect. scidoc.org This contrasts with the action of the related compound rho isohumulone, which was found to suppress COX-2 protein levels in macrophage cells. scidoc.org This highlights that the modulatory effect of this compound on the COX-2 pathway may vary significantly depending on the biological context and cell type.

Role in Modulating Inflammatory Mediators

This compound's influence extends to the genetic expression of various molecules involved in inflammation and cellular stress. In a study on canine hepatocytes, HEX was found to modulate a wide array of genes. scidoc.org The exposure of these liver cells to HEX at cytotoxic concentrations led to the differential expression of 113 genes involved in pathways such as cell death, stress, and inflammation. scidoc.org

The table below summarizes the transcriptional modulation of selected stress and inflammatory response genes in canine hepatocytes after a 24-hour exposure to this compound at a cytotoxic concentration (0.11 mg/mL). scidoc.org

Gene SymbolGene NameFold Regulation
COX-2 Prostaglandin-endoperoxide synthase 215.36
CHOP DNA damage-inducible transcript 311.22
HMOX1 Heme oxygenase 14.60
ATF3 Activating transcription factor 34.10
IL1R1 Interleukin 1 receptor, type I2.11
FOS Proto-oncogene c-Fos2.05
CCL2 Chemokine (C-C motif) ligand 2-2.03
CXCL2 Chemokine (C-X-C motif) ligand 2-2.31
IL1A Interleukin 1, alpha-3.20

Data sourced from a study on canine hepatocytes, indicating modulation of genes involved in inflammation and cellular stress responses. scidoc.org

This data indicates that in canine liver cells, HEX can upregulate genes associated with cellular stress (CHOP, ATF3) and inflammation (COX-2, IL1R1) while downregulating certain chemokines (CCL2, CXCL2) and interleukin 1 alpha (IL1A). scidoc.org Studies on related compounds like THIAA have shown inhibition of inflammatory mediators including PGE2, NO, IL-1β, and MCP-1 in other cell types. mdpi.comgoogle.com

Antimicrobial Efficacy

Hop acids and their derivatives are well-known for their antimicrobial properties, which have been utilized for centuries in the brewing industry to prevent spoilage by certain microorganisms. mdpi.com The reduced forms of iso-alpha-acids, including this compound, exhibit particularly potent activity. bayern.de

Antibacterial Action Against Gram-Positive Bacteria

The primary antimicrobial strength of this compound and other hop acids is directed against Gram-positive bacteria. mdpi.combayern.de Their effectiveness against Gram-negative bacteria is limited due to the protective outer membrane of these organisms, which acts as a barrier. mdpi.com

Research has demonstrated that reduced iso-α-acids are more antimicrobial than their non-reduced counterparts. bayern.de The antimicrobial activity is also pH-dependent, with greater efficacy at a lower pH where a higher concentration of the undissociated, active form of the acid exists. bayern.de Studies have quantified the Minimum Inhibitory Concentration (MIC) of this compound compounds against various Gram-positive bacteria, including common beer spoilers like Lactobacillus brevis. bayern.de

The table below shows the Minimum Inhibitory Concentration (MIC) of various hop compounds against Lactobacillus brevis at pH 4.2.

CompoundAbbreviationMIC (ppm)
trans-isocohumuloneTIC0.8
trans-isohumuloneTIH1.0
hexahydroisocohumulone HIC0.2
This compound HIH0.2

Data adapted from research on the antibacterial activity of hop compounds, demonstrating the high potency of hexahydro- forms. bayern.de

This data clearly illustrates that the hexahydro- forms (HIC and HIH) are significantly more potent, requiring a lower concentration to inhibit bacterial growth compared to the non-reduced iso-alpha-acids. bayern.de

Mechanisms of Cell Membrane Disruption

The antibacterial mechanism of action for iso-alpha-acids and their derivatives is primarily the disruption of the bacterial cell membrane. bayern.denih.gov These compounds are lipophilic (hydrophobic), which allows them to readily interact with and insert themselves into the lipid bilayer of the cell membrane. mdpi.combayern.de

This process is understood to occur in several stages:

Ionophore Activity : The hop acids act as mobile ionophores, which are molecules that can transport ions across a lipid membrane. bayern.de They shuttle protons (H+) from the exterior into the bacterial cytoplasm, dissipating the crucial transmembrane proton motive force. bayern.de

Disruption of Proton Gradient : The proton motive force is essential for vital cellular processes, including ATP synthesis and the transport of nutrients. By collapsing this gradient, this compound effectively starves the cell of energy and the building blocks it needs to survive. mdpi.combayern.de

Increased Permeability and Leakage : The insertion of these molecules into the membrane disrupts its structural integrity, leading to increased permeability. patsnap.comlibretexts.org This can cause essential intracellular components, such as ions and small metabolites, to leak out, ultimately leading to cell death. patsnap.comresearchgate.netrsc.org

The increased hydrophobicity of the reduced iso-α-acids, like this compound, enhances their ability to interact with and disrupt the cell membrane, which explains their superior antimicrobial activity compared to non-reduced forms. bayern.de

Influence on Transmembrane Proton Gradient

This compound, like other related hop compounds, demonstrates significant influence over the transmembrane proton gradient in susceptible bacterial cells. Research indicates that these compounds act as mobile carrier ionophores. bayern.decore.ac.uk This mechanism involves the transport of protons across the cell membrane, leading to a collapse of the proton gradient. bayern.dehemorella.pl Specifically, the undissociated form of the acid penetrates the cell membrane, releases a proton into the cytoplasm, and then complexes with a divalent cation, such as manganese (Mn2+), to exit the cell. core.ac.uk This action disrupts the proton motive force, which is critical for cellular functions like nutrient uptake. hemorella.pl The ultimate consequence for the bacterium is starvation and cell death due to the inability to transport essential nutrients across its compromised membrane. core.ac.ukhemorella.pl

Correlation with Hydrophobicity

The biological activity of this compound is closely linked to its hydrophobicity. A greater degree of chemical reduction in isohumulones results in a more hydrophobic compound. universiteitleiden.nl This increased hydrophobicity enhances the compound's ability to interact with and penetrate the lipid bilayer of cell membranes. bayern.de Studies have demonstrated a direct correlation between increased hydrophobicity and greater antimicrobial activity. bayern.dehemorella.pl The more hydrophobic reduced iso-α-acids, such as this compound, are more effective antimicrobials than their non-reduced counterparts. bayern.de This is because the increased lipophilicity facilitates the compound's interaction with the cell membrane, amplifying its ionophoric effects. bayern.demdpi.com

Metabolic Regulation

In various animal models, this compound and related reduced isohumulones have been shown to influence the regulation of both glucose and lipid metabolism.

Enhancement of Glucose Metabolism

Studies in rodent models have suggested that isohumulones and their reduced derivatives can enhance glucose metabolism. scidoc.org Research on diabetic mice treated with iso-α-acids showed a significant reduction in plasma glucose levels. hemorella.pl These compounds are believed to play a role in improving glucose homeostasis and insulin (B600854) sensitivity. nih.govgoogle.com The mechanism is partly attributed to their interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of carbohydrate metabolism. core.ac.uk Specifically, PPAR-γ is involved in regulating glucose metabolism, and agonists of this receptor can improve insulin resistance. hemorella.plnih.gov

Improvement of Lipid Metabolism

The administration of iso-α-acids and their derivatives has been associated with improvements in lipid metabolism in animal studies. scidoc.orgnih.gov In diabetic mice, treatment with iso-α-acids resulted in lower levels of plasma triglycerides and free fatty acids. hemorella.pl The regulatory effects are linked to the activation of PPARs, particularly PPAR-α and PPAR-γ, which are central to fatty acid storage and metabolism. core.ac.uknih.gov For instance, in steatotic hepatocytes, iso-α-acids were found to increase the expression of PPAR-α, which is involved in lipid breakdown, thereby helping to reduce lipid accumulation. nih.gov

Table 1: Effects of Iso-α-Acids on Plasma Levels in Diabetic Mice

ParameterPercentage Reduction
Glucose65.3%
Triglyceride62.6%
Free Fatty Acids73.1%
Data derived from studies on diabetic mice treated with iso-α-acids. hemorella.pl

Chemopreventive and Anti-Cancer Research

This compound and related compounds from hops have been investigated for their potential in cancer chemoprevention. In vivo studies using Fischer 344 rats suggested that reduced isohumulones possess anti-cancer activity. scidoc.org One of the identified mechanisms for the chemopreventive potential of isohumulones is the induction of NAD(P)H:quinone reductase (QR), a phase II detoxification enzyme. researchgate.net

Furthermore, related hop constituents have demonstrated anti-cancer properties in various cell lines. For example, hexahydrocolupulone, a structurally similar compound, was reported to significantly reduce the growth of certain human cancer cell lines through its antiproliferative effects. researchgate.net Other hop bitter acids, like lupulone (B1675512) and humulone (B191422), have been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. iiarjournals.orgemanresearch.org

Table 2: Investigated Anti-Cancer Mechanisms of Hop-Derived Compounds

Compound/ExtractInvestigated EffectModel System
Reduced IsohumulonesAnti-cancer activityFischer 344 rats scidoc.org
IsohumulonesInduction of NAD(P)H:quinone reductase (QR)Hepa1c1c7 cell culture researchgate.net
HexahydrocolupuloneAntiproliferative effectsHuman cancer cell lines researchgate.net
HumuloneInhibition of angiogenesisIn vitro models iiarjournals.org
LupuloneInduction of apoptosisColon cancer cell line (SW620) researchgate.net

Investigations on Apoptosis Induction

The ability of a compound to induce apoptosis, or programmed cell death, is a key area of interest in cancer research. Studies on this compound (HEX) have examined its effects on the expression of genes that regulate this process.

In a study involving canine hepatocytes, exposure to HEX led to a notable downregulation of both anti-apoptotic and pro-apoptotic genes. scidoc.org Specifically, the expression of anti-apoptotic genes such as BCL2L1 and MCL1 was decreased. scidoc.org Concurrently, a range of pro-apoptotic genes, including BAD, ABL1, TNFRSF11B, FAS, TP53, BAK1, CASP7, CASP8, APAF1, CASP9, BID, FADD, and CASP3, also showed reduced expression. scidoc.org This complex pattern of gene regulation suggests a multifaceted interaction of this compound with the apoptotic machinery.

While direct studies on this compound are limited, research on related hop compounds provides context. For instance, other hop components like humulone and β-acids have been shown to activate cell death-related molecules such as CASP3 and CASP9, and to trigger cytochrome c release in human leukemia HL-60 cells. scidoc.org General studies on hop bitter acids have also pointed towards their capacity to induce apoptosis in cancer cells. core.ac.uk

Table 1: Effect of this compound (HEX) on Apoptosis-Related Gene Expression in Canine Hepatocytes

Gene Category Gene Fold Downregulation Reference
Anti-apoptotic BCL2L1 4.2 scidoc.org
MCL1 3.1 scidoc.org
Pro-apoptotic BAD 12.2 scidoc.org
ABL1 11.1 scidoc.org
TNFRSF11B 10.7 scidoc.org
FAS 8.2 scidoc.org
TP53 7.3 scidoc.org
BAK1 5.3 scidoc.org
CASP7 5.2 scidoc.org
CASP8 4.1 scidoc.org
APAF1 4.0 scidoc.org
CASP9 3.3 scidoc.org
BID 3.0 scidoc.org
FADD 2.9 scidoc.org
CASP3 2.5 scidoc.org

Data derived from a study on canine hepatocytes exposed to HEX. scidoc.org

Anti-Angiogenic Activity (Related to Humulone)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. While direct data on the anti-angiogenic properties of this compound is not extensively available, research on its precursor, humulone, provides significant insights. iiarjournals.orgnih.gov

Humulone has been demonstrated to be a potent inhibitor of angiogenesis. nih.gov In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay, a common model for studying blood vessel formation, showed that humulone significantly prevented angiogenesis in a dose-dependent manner. iiarjournals.orgnih.gov

Furthermore, in vitro experiments have corroborated these findings. Humulone was found to inhibit the formation of capillary-like structures by vascular endothelial cells. iiarjournals.orgnih.gov It also suppressed the proliferation of these cells and diminished the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis, in both endothelial and tumor cells. iiarjournals.orgnih.gov The inhibition of VEGF is a critical mechanism for disrupting tumor-induced blood vessel growth. researchgate.net Other hop constituents, such as lupulone, have also been reported to inhibit the angiogenic potential of endothelial cells. iiarjournals.orgresearchgate.net

Table 2: Anti-Angiogenic Activities of Humulone

Activity Model System Findings Reference
Inhibition of Angiogenesis Chick Embryo Chorioallantoic Membrane (CAM) Significantly prevented in vivo angiogenesis in a dose-dependent manner. iiarjournals.orgnih.gov
Inhibition of Tube Formation Vascular Endothelial Cells (in vitro) Inhibited the formation of capillary-like structures. iiarjournals.orgnih.gov
Suppression of Proliferation Vascular Endothelial Cells Suppressed the proliferation of endothelial cells. iiarjournals.orgnih.gov
Reduction of VEGF Production Endothelial and Tumor Cells Diminished the production of Vascular Endothelial Growth Factor (VEGF). iiarjournals.orgnih.gov

These findings are based on studies of humulone, a precursor to the iso-alpha-acids from which this compound is derived.

Studies in Animal Models of Carcinogenesis

The potential of this compound and related compounds to inhibit cancer development has been explored in animal models. Research suggests that isohumulones and their reduced derivatives, a category that includes this compound, possess anti-cancer activity. scidoc.org

One study noted that these compounds demonstrated anti-cancer effects in Fischer 344 rats. scidoc.org While this provides a foundational observation, more specific details regarding the experimental setup and outcomes for this compound are limited in the available literature.

Investigations into other hop derivatives offer further context. For example, lupulone, a type of β-acid from hops, was found to reduce the formation of preneoplastic lesions in a rat model of colon carcinogenesis. emanresearch.orguni-regensburg.de This suggests that compounds derived from hops have the potential to interfere with the early stages of cancer development.

Analytical and Computational Characterization of Hexahydroisohumulone

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating hexahydroisohumulone from complex mixtures, such as those found in beer and hop products. High-performance liquid chromatography (HPLC) is a primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis in various products. brauwelt.com The International Hop Standards Committee (IHSC) has released calibration standards, such as ICS-H2, specifically for the HPLC analysis of hexahydroiso-α-acids. brauwelt.com The use of these standards allows for accurate quantification and ensures consistency in measurements across different laboratories. brauwelt.com

The stability of this compound is a key factor in its analysis. Studies have shown that while the test material may be warmed to facilitate handling and encapsulation for studies, this does not affect its stability. imagearchive.com The identity and stability of this compound samples are often confirmed by HPLC analysis before, during, and after experimental periods. imagearchive.com

Several HPLC methods have been developed for the analysis of hop-derived bitter acids. A common approach utilizes a reversed-phase column, such as a C18 column, with a gradient elution system. asbcnet.orgmn-net.com For instance, a binary solvent system consisting of an acidic aqueous phase and an organic modifier like acetonitrile (B52724) is frequently employed. researchgate.net The separation of various hop acids, including hexahydroisohumulones, can be achieved with high resolution, allowing for the distinction between different isomers and homologs. mn-net.com

The following table summarizes a typical HPLC setup for the analysis of reduced iso-α-acids, including this compound.

ParameterCondition
Column NUCLEODUR C18 Isis
Mobile Phase A Methanol
Mobile Phase B 300 mL acetonitrile + 700 mL 1% citric acid buffer (pH 7.0)
Gradient 85% B for 5 min, 85-20% B in 25 min, 20% B for 3 min, 20-85% B in 2 min, 85% B for 10 min
Flow Rate 1.0 mL/min
Temperature 35 °C
Detection UV Absorbance
Table based on data from a published HPLC method for iso-α-acids. mn-net.com

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about its molecular weight, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry Applications (e.g., LTQ-Orbitrap-MS, APCI-MS-MS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for the identification and structural analysis of this compound. Various ionization techniques and mass analyzers are employed to obtain detailed information.

Electrospray Ionization (ESI-MS) is commonly used for the analysis of hop bitter acids. researchgate.netchromatographyonline.comchromatographyonline.com In studies of the photooxidative degradation of hexahydroisohumulones, ESI-MS in negative ionization mode has been used to identify reaction products. researchgate.netresearchgate.net For example, upon irradiation in the presence of flavin mononucleotide, product ions with masses of 265.3 u and 251.3 u were detected. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI-MS) is another effective ionization method for these compounds. nih.govresearchgate.net LC-APCI-MS methods have been developed for the simultaneous analysis of iso-α-acids and their reduced derivatives in beer. nih.govresearchgate.net This technique allows for sensitive detection without the need for sample pre-concentration. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-Q-TOF-MS), provides highly accurate mass measurements, which aids in the confident identification of compounds, especially when commercial standards are unavailable. asbcnet.org The LTQ Orbitrap is a hybrid mass spectrometer that combines a linear ion trap with an Orbitrap mass analyzer, offering high resolution, mass accuracy, and sensitivity. thermofisher.comemory.edurutgers.edu This technology is well-suited for the comprehensive characterization of complex mixtures containing multiple chemical constituents, such as those found in traditional Chinese medicine and potentially for detailed analysis of hop products. rsc.org The LTQ Orbitrap allows for both full scan high-resolution analysis and data-dependent MS/MS scans for structural confirmation. rutgers.edu

The following table presents key mass-to-charge ratios (m/z) observed for cis-hexahydroisohumulone homologs in an LC-Q-TOF-MS analysis. asbcnet.org

HomologRetention Time (min)Precursor Ion (m/z)Fragment 1 (m/z)Fragment 2 (m/z)
cis-co9.04253.1445235.1340209.1547
cis-n10.33267.1602249.1496223.1704
cis-ad10.60267.1602249.1496223.1704
Data from a 2017 ASBC Annual Meeting presentation on comprehensive LC-Q-ToF-MS analysis of beer bitter acids. asbcnet.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (General for Isohumulones)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the family of isohumulones to which this compound belongs. weebly.combyjus.com It provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. researchgate.netnih.gov

For isohumulones in general, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.gov ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. umsl.edu Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nanalysis.com

2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is essential for assembling the complete molecular structure. nih.gov For instance, the full identification of six iso-α-acids was achieved using a combination of these 1D and 2D NMR techniques, alongside mass spectrometry. nih.gov The chemical shifts and splitting patterns of specific signals, such as H-5 and C-5, can be used to distinguish between different epimers. nih.gov

While specific, detailed NMR data for this compound is not as readily available in the public domain as for its parent isohumulones, the general principles and techniques applied to the broader class of isohumulones are directly applicable to its structural analysis. researchgate.netuniversiteitleiden.nl

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the properties and behavior of molecules like this compound at an atomic level. These theoretical methods can complement experimental data and help to explain observed chemical phenomena.

Studies on Tautomeric Ratios and Stability

These computational approaches can rationalize differences in stability between isomers by determining their tautomeric ratios. researchgate.net While computationally intensive, this method allows for a detailed investigation of complex tautomerism. researchgate.net Quantum mechanics (QM) analyses are a powerful tool for studying tautomerization equilibria. wuxiapptec.com

In a broader context, studies on the flavor stability of beer have shown that reduced hop products like this compound exhibit significantly better stability compared to their non-reduced counterparts, particularly under conditions of forced aging. researchgate.net The stability tends to improve from rho-iso-α-acids to tetrahydroiso-α-acids, and further to hexahydroiso-α-acids. researchgate.net While direct computational studies focusing solely on the tautomeric ratios and stability of this compound are not widely published, the methodologies applied to its parent compounds demonstrate the potential of these techniques to provide a deeper understanding of its chemical characteristics. researchgate.net

Research Methodologies and Experimental Models

In Vitro Cell Culture Systems

In vitro cell culture models serve as a fundamental tool for assessing the cytotoxic and mechanistic effects of chemical compounds. Specific cell lines from various species have been utilized to investigate the biological impact of hexahydroisohumulone.

Canine Cell Lines (Hepatocytes, CPTC, BMSC, ELC)

A significant body of research into the effects of this compound has utilized a panel of primary canine cell lines to model its impact on different organ systems. These studies aimed to provide a mechanistic toxicity assessment of HEX across various cell types derived from dogs. The cell lines investigated include canine hepatocytes (liver cells), renal proximal tubule cells (CPTC), bone marrow-derived mesenchymal stem cells (BMSC), and enterocyte-like cells (ELC). nih.gov

The primary focus of this research was to evaluate time- and concentration-dependent production of reactive oxygen and nitrogen species (ROS/RNS), which are indicators of oxidative and nitrative stress. nih.gov In canine hepatocytes and CPTC, exposure to HEX resulted in a significant increase in ROS/RNS production over a 24-hour period. nih.gov Similarly, BMSC and ELC also exhibited increased production of these reactive species upon treatment with HEX. nih.gov

Further investigation in canine hepatocytes specifically assessed the production of superoxide (B77818) (SO), another reactive oxygen species. The results indicated a time- and concentration-dependent increase in SO production following exposure to this compound. nih.gov These findings suggest that oxidative and nitrative stress are key mechanisms of HEX action in these canine cell systems. nih.gov

Table 1: Summary of this compound Effects on Canine Cell Lines

Cell LineKey FindingReference
Canine HepatocytesTime- and concentration-dependent increase in ROS/RNS and superoxide production. nih.gov
Canine Renal Proximal Tubule Cells (CPTC)Time- and concentration-dependent increase in ROS/RNS production. nih.gov
Canine Bone Marrow-Derived Mesenchymal Stem Cells (BMSC)Increased ROS/RNS production. nih.gov
Canine Enterocyte-Like Cells (ELC)Increased ROS/RNS production. nih.gov

Murine Macrophage Cell Line (RAW 264.7)

Based on a thorough review of the available scientific literature, no studies have been identified that specifically investigate the effects of the chemical compound this compound on the murine macrophage cell line RAW 264.7.

Human Leukemia Cell Lines (HL-60, U937)

A comprehensive search of scientific databases and literature reveals no published research specifically examining the effects of this compound on the human leukemia cell lines HL-60 and U937.

Hepatic Stellate Cells

Following a detailed review of existing scientific research, no studies were found that specifically report on the effects of this compound on hepatic stellate cells. Research on hop-derived compounds and these cells has focused on other molecules such as xanthohumol (B1683332) and humulinones. nih.govnih.gov

Gene Expression Analysis Techniques

To understand the molecular mechanisms underlying the observed cellular effects of this compound, researchers have employed gene expression analysis techniques.

Pathway-Focused DNA Arrays

In the investigation of this compound's effects on canine hepatocytes, CPTC, and ELC, pathway-focused DNA arrays were utilized to analyze changes in gene expression. This technique allows for the simultaneous measurement of the expression levels of a targeted set of genes known to be involved in specific biological pathways, such as those related to apoptosis, stress, and toxicity. nih.gov

The gene expression profiling revealed that HEX treatment led to the upregulation of COX-2 (Cyclooxygenase-2) and CHOP (C/EBP homologous protein) expression. Furthermore, the analysis indicated a downregulation of both anti- and pro-apoptotic genes, which was proposed to occur through PI3K/Akt and CHOP-dependent mechanisms. An upregulation of IL-8 (Interleukin-8) expression was also observed. nih.gov These findings, derived from pathway-focused DNA array analysis, provide insight into the molecular mechanisms of this compound's action in these canine cell models. nih.gov

Table 2: Gene Expression Changes Induced by this compound in Canine Cell Lines

GeneChange in ExpressionProposed MechanismReference
COX-2UpregulationNot specified nih.gov
CHOPUpregulationInvolved in CHOP-dependent mechanisms nih.gov
Anti- and Pro-apoptotic genesDownregulationPI3K/Akt and CHOP-dependent mechanisms nih.gov
IL-8UpregulationNot specified nih.gov

Quantitative Real-Time Polymerase Chain Reaction (RT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a crucial technique for quantifying messenger RNA (mRNA) levels to understand how a compound affects gene expression. nih.govthermofisher.com This methodology involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes. nih.govthermofisher.com The amplification process is monitored in real-time, allowing for the precise measurement of the initial amount of a specific transcript. nih.gov

In a study investigating the mechanistic toxicity of this compound (HEX), RT-PCR was employed to assess its impact on the gene expression profiles of various canine cell types, including hepatocytes, canine proximal tubule cells (CPTC), and enterocyte-like cells (ELC). researchgate.net Total RNA was harvested from cells treated with HEX, and its quality and concentration were assessed before proceeding with the analysis. researchgate.net The study revealed that HEX treatment led to significant changes in the expression of genes associated with apoptosis and inflammation. researchgate.net

Specifically, in canine hepatocytes, HEX was found to upregulate the expression of CCAAT-enhancer-binding protein homologous protein (CHOP) and Cyclooxygenase-2 (COX-2). researchgate.net Furthermore, the expression of key anti-apoptotic and pro-apoptotic genes was modulated. researchgate.net These findings from gene expression analysis help to elucidate the molecular pathways affected by this compound. researchgate.net

GeneCell TypeEffect of this compoundAssociated Pathway
CHOPCanine HepatocytesUpregulationApoptosis
COX-2Canine HepatocytesUpregulationInflammation
IL-8Canine Hepatocytes, CPTC, ELCUpregulationInflammation

Oxidative Stress Measurement Protocols

Quantification of Reactive Oxygen/Nitrogen Species

The measurement of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is fundamental to understanding the oxidative stress induced by a chemical compound. nih.govnih.gov These highly reactive molecules can cause damage to cellular components, and their quantification provides insights into a compound's toxicological profile. nih.govmdpi.com Various methods, often utilizing fluorescent probes, are employed to detect and measure the levels of specific ROS/RNS within biological systems. nih.govmdpi.com

The effects of this compound (HEX) on the production of ROS/RNS and superoxide (SO) have been quantitatively assessed in different canine cell lines, including bone marrow-derived mesenchymal stem cells (BMSC) and enterocyte-like cells (ELC). researchgate.net In these experimental protocols, fluorescent probes that are sensitive to oxidation are introduced to the cell cultures. An increase in fluorescence intensity corresponds to a higher level of ROS/RNS, which can be measured over time. researchgate.net

In one study, the production of ROS/RNS and SO was measured at intervals of 0, 0.5, 1, 2, 4, 8, and 24 hours after exposure to HEX. researchgate.net The results were plotted as a fold change in normalized fluorescence intensity relative to a control group. researchgate.net This research demonstrated that HEX induced a time- and concentration-dependent increase in the production of both ROS/RNS and SO in the tested cell lines, indicating an induction of oxidative stress. researchgate.net

Species MeasuredCell TypeObserved Effect of this compound
ROS/RNSBMSCTime- and concentration-dependent increase
ROS/RNSELCTime- and concentration-dependent increase
Superoxide (SO)Canine HepatocytesTime- and concentration-dependent increase

Enzymatic Activity Assays

Enzymatic activity assays are performed to determine the effect of a compound on a specific enzyme. These assays measure the rate at which an enzyme converts its substrate into a product, and they are critical for understanding the mechanism of action of a compound, including its potential to inhibit or activate key biological processes. researchgate.net

The interaction of this compound with specific enzymes has been a subject of investigation. For instance, studies have explored its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. researchgate.net Research has also been conducted on the potential of isohumulones, a related class of compounds, to induce the activity of NAD(P)H:quinone reductase (QR), a phase II detoxification enzyme. researchgate.net In such assays, the activity of the enzyme is measured in the presence of varying concentrations of the test compound, and key parameters like the IC50 (the concentration required to inhibit 50% of the enzyme's activity) are determined. researchgate.net

One study reported that isohumulones are potent inhibitors of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) activity in cell culture. researchgate.net While specific, detailed enzymatic activity assay data for this compound across a broad range of enzymes is limited in the provided search context, the methodologies are standard biochemical procedures involving purified enzymes, substrates, and detection systems (e.g., spectrophotometry or fluorometry) to quantify the product formation over time.

In Vivo Non-Human Animal Models

Studies in Rodent Models (Rats, Mice)

In vivo studies using non-human animal models, particularly rodents like rats and mice, are essential for evaluating the systemic effects of a compound in a complex living organism. youtube.comnih.gov These models allow researchers to study a compound's impact on various physiological processes and its potential effects on different organs. nih.gov

This compound has been investigated in several rodent models to understand its biological activities. For example, its effect on bone metabolism was studied in ovariectomized rats, a common model for postmenopausal osteoporosis. In this research, parameters such as bone mineral density and markers of bone turnover are assessed to determine the compound's efficacy.

Another area of investigation involves the impact of this compound on cognitive function, which has been studied using mouse models. These studies often employ behavioral tests to assess learning and memory, alongside biochemical analysis of brain tissue to understand the underlying mechanisms.

While a subchronic toxicity study of this compound was conducted in beagle dogs, which provided data on hematological and clinical chemistry parameters, rodent models remain a staple for preclinical research. imagearchive.comnih.gov The findings from these rodent studies are crucial for understanding the broader physiological implications of this compound exposure.

Rodent ModelArea of InvestigationGeneral Finding
Ovariectomized RatsBone Metabolism/ResorptionInhibitory effect on bone resorption
MiceCognitive FunctionImprovement in cognitive performance

Conclusion and Future Research Directions

Current Understanding of Hexahydroisohumulone's Biological Research

This compound is a reduced derivative of iso-α-acids, which are key bittering compounds originating from hops (Humulus lupulus L.). nih.gov Current biological research has primarily focused on its potential therapeutic applications, particularly in the context of metabolic syndrome. nih.govsciencedaily.com Studies have investigated the effects of iso-α-acids and their reduced derivatives on various aspects of metabolic health, including weight management, lipid metabolism, glucose homeostasis, insulin (B600854) sensitivity, and inflammation. nih.govhemorella.pl

As a more stable, reduced form of iso-α-acids, this compound has been noted for its increased hydrophobicity, a characteristic that also contributes to beer foam stability. nih.gov Beyond its role in brewing, its biological activities have drawn scientific attention. Research has demonstrated that hop-derived bitter acids, including derivatives like this compound, are potential candidates for preventing and managing metabolic disorders. nih.govsciencedaily.com These compounds have been shown to influence key signaling pathways and molecular targets involved in metabolic regulation. nih.gov

The primary biological activities of this compound and related iso-alpha-acids are summarized in the table below.

Biological Activity CategorySpecific Focus Areas of Research
Metabolic Regulation Management of obesity, improvement of glucose tolerance and insulin sensitivity, regulation of lipid metabolism. nih.govsciencedaily.com
Anti-inflammatory Action Modulation of inflammatory mediators and pathways. nih.govnih.gov
Antimicrobial Properties Inhibition of various microorganisms, a property shared with other hop bitter acids. hemorella.plnih.gov

While research into related hop compounds like xanthohumol (B1683332) and its derivatives has explored effects on gut microbiota and bile acid metabolism, the specific impact of this compound in these areas is less defined. nih.govoregonstate.edu

Unexplored Areas in Molecular and Cellular Research

Despite the growing interest in the biological effects of this compound, significant gaps remain in our understanding of its molecular and cellular mechanisms. Much of the current research has focused on physiological outcomes, leaving the underlying biochemical pathways underexplored.

Key unexplored areas include:

Identification of Specific Molecular Targets: While it is understood that hop-derived compounds can modulate signaling actors like NF-κB and TNFα, the direct molecular receptors and binding sites for this compound have not been definitively identified. nih.gov In contrast, studies on other hop derivatives have begun to pinpoint interactions with specific proteins, such as the estrogen receptor alpha (ERα) by tetrahydro-iso-alpha acids. nih.gov A similar level of molecular detail is needed for this compound.

Elucidation of Intracellular Signaling Cascades: The precise signaling pathways that are activated or inhibited by this compound following its interaction with a target cell are not fully mapped. Research on related compounds suggests the involvement of pathways like mTOR and PI3K/Akt, but dedicated studies are required to confirm and detail these mechanisms for this compound. nih.gov

Impact on Cellular Organelles and Processes: The effect of this compound on specific cellular functions such as mitochondrial activity, endoplasmic reticulum stress, and autophagy is largely unknown. These processes are critical in the context of metabolic diseases, and understanding how this compound modulates them could reveal new therapeutic avenues.

Gut Microbiota Interactions: The influence of other hop derivatives on the composition and metabolism of the gut microbiota has been linked to their beneficial effects on metabolic syndrome. nih.gov Whether this compound similarly alters the gut microbiome and how these changes contribute to its physiological effects is a significant and unexplored research area.

Methodological Advancements for Future Studies

Future research into this compound will benefit from the application of advanced analytical and methodological techniques that have been developed for the study of complex natural products. researchgate.net These technologies can provide a more detailed and accurate understanding of its biological activities.

Methodological AdvancementApplication in this compound ResearchPotential Insights
High-Resolution Mass Spectrometry (e.g., GC-QTOF, HPLC-MS/MS) Precise identification and quantification of this compound and its metabolites in biological samples. researchgate.nethomebrewersassociation.orgElucidation of metabolic pathways, determination of bioavailability, and identification of biotransformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of this compound and its interaction with potential molecular targets. researchgate.netCharacterization of binding sites and conformational changes in target proteins upon binding.
In Silico Computational Modeling Predicting potential biological targets, binding affinities, and toxicological profiles through molecular docking and other computational approaches. nih.govReduction of experimental candidates, cost-effective screening of potential activities, and generation of new hypotheses.
Online Solid-Phase Extraction (SPE) HPLC Automated and rapid sample preparation and analysis, leading to high-throughput screening of biological samples. thermofisher.comEfficient analysis of this compound in complex matrices like plasma or tissue extracts, improving reproducibility.
"Electronic Nose" and Advanced Sensory Analysis While primarily used for aroma profiling, the principles can be adapted for high-throughput screening of cellular responses to compounds. scielo.brRapid assessment of cellular changes induced by this compound.
16S rRNA Gene Sequencing Analysis of changes in the gut microbiota composition following administration of this compound. nih.govUnderstanding the compound's impact on gut health and its link to metabolic effects.

The integration of these advanced methods will be crucial for moving beyond the current understanding of this compound's physiological effects to a more refined, mechanism-based comprehension of its biological role.

Potential for Deriving Novel Research Hypotheses from Existing Data

The existing body of research on this compound and structurally related hop compounds provides a solid foundation for the development of new and innovative research hypotheses. By connecting disparate findings and extrapolating from the activities of similar molecules, several promising avenues for future investigation emerge.

Hypothesis 1: this compound modulates gut microbiota to improve metabolic health.

Existing Data: Derivatives of the related hop compound xanthohumol have been shown to alter gut microbiota composition and bile acid metabolism, which is linked to improvements in metabolic syndrome. nih.gov

Novel Hypothesis: Given that this compound also shows promise in addressing metabolic syndrome, it is plausible that its mechanism of action involves the modulation of the gut microbiome. Future studies could test whether its administration leads to specific changes in bacterial populations and whether these changes are causally linked to its metabolic benefits. oregonstate.edu

Hypothesis 2: this compound possesses neuroprotective properties through anti-inflammatory mechanisms.

Existing Data: Hop bitter acids have been shown to prevent brain inflammation in animal models. nih.gov Furthermore, related compounds like xanthohumol are being investigated for their neuroprotective effects by reducing the production of pro-inflammatory cytokines. mdpi.com

Novel Hypothesis: this compound's known anti-inflammatory properties could be harnessed for neuroprotection. Research could investigate its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways in models of neurodegenerative diseases.

Hypothesis 3: The biotransformation of this compound by yeast or gut microbiota generates novel bioactive compounds.

Existing Data: It is known that yeast can biochemically transform hop-derived compounds during fermentation, creating a different profile of molecules in the final product. researchgate.net Similarly, gut microbes can metabolize hop flavonoids into other compounds. nih.gov

Novel Hypothesis: The biological activity attributed to this compound may, in part, be due to its metabolites. Research could focus on identifying the products of its biotransformation and assessing their individual biological activities, potentially uncovering compounds with even greater potency or novel effects.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing hexahydroisohumulone?

this compound synthesis typically involves isomerization and hydrogenation of humulone derivatives. Key steps include:

  • Catalytic hydrogenation : Use palladium or platinum catalysts under controlled hydrogen pressure (e.g., 1–5 bar) to reduce α-acids.
  • Purification : Column chromatography or HPLC to isolate this compound with >95% purity .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and FTIR to verify functional groups. Ensure compliance with reproducibility standards by detailing solvent systems, temperature, and reaction times in supplementary materials .

Q. Q2. What in vitro models are suitable for initial toxicity screening of this compound?

Primary cell cultures (e.g., hepatocytes, renal proximal tubules) are ideal for mechanistic toxicity studies. For example:

  • Canine hepatocytes : Assess mitochondrial dysfunction via ATP depletion assays.
  • Bone marrow-derived mesenchymal stem cells : Evaluate cytotoxicity using MTT or resazurin-based viability tests .
    Include positive controls (e.g., acetaminophen for hepatotoxicity) and validate results across ≥3 biological replicates.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental design:

  • Dosage discrepancies : Standardize units (e.g., µM vs. µg/mL) and account for batch-to-batch purity differences.
  • Cell line specificity : Compare results across multiple cell types (e.g., HepG2 vs. primary hepatocytes) to identify cell-dependent effects .
  • Statistical rigor : Apply meta-analytical tools to aggregate data from independent studies, emphasizing effect sizes over p-values .

Q. Q4. What advanced techniques are critical for elucidating this compound’s mechanism of action in inflammatory pathways?

  • Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed genes (e.g., NF-κB or COX-2 regulators).
  • Metabolomic analysis : LC-HRMS to track prostaglandin or leukotriene metabolites in treated vs. untreated cells.
  • Kinase activity assays : Use phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) .
    Triangulate findings with siRNA knockdown experiments to confirm target relevance.

Q. Q5. How should researchers design longitudinal studies to assess this compound’s chronic exposure effects?

  • Model selection : Rodent models (e.g., Sprague-Dawley rats) for in vivo toxicity, with dosing regimens mimicking human exposure levels.
  • Endpoint selection : Monitor liver/kidney function biomarkers (ALT, BUN) and histopathology at 3-, 6-, and 12-month intervals.
  • Data harmonization : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure compatibility with existing datasets .

Methodological Challenges

Q. Q6. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to address variability in small sample sizes.
  • Multivariate analysis : PCA or PLS-DA to disentangle confounding factors (e.g., solvent effects) .

Q. Q7. How can researchers validate this compound’s purity when commercial standards are unavailable?

  • Synthetic validation : Compare NMR/HRMS data with published spectra from peer-reviewed studies.
  • Spiking experiments : Add known impurities (e.g., co-isolated humulone derivatives) to confirm chromatographic resolution .
  • Cross-lab collaboration : Share samples with independent labs for analytical verification .

Translational Research Considerations

Q. Q8. What preclinical evidence is required to justify clinical trials for this compound-based therapeutics?

  • ADME profiling : Assess oral bioavailability, plasma half-life, and tissue distribution in rodent models.
  • Safety thresholds : Establish NOAEL (No Observed Adverse Effect Level) through 28-day repeated-dose toxicity studies.
  • Mechanistic clarity : Publish dose-dependent biomarker data (e.g., cytokine levels) to support efficacy claims .

Data Reporting and Reproducibility

Q. Q9. What minimal information should be included in this compound study protocols to ensure reproducibility?

  • Chemical metadata : Batch number, supplier, purity, and storage conditions.
  • Experimental parameters : Exact concentrations, incubation times, and instrument calibration details.
  • Negative controls : Include solvent-only and untreated groups in all assays .
    Adhere to journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.